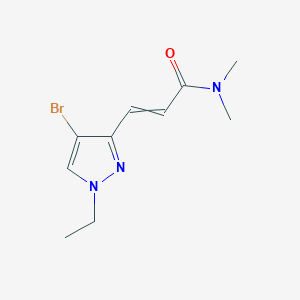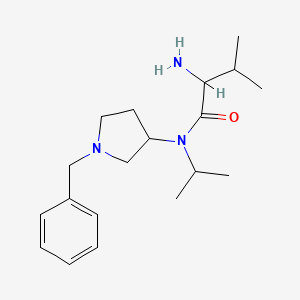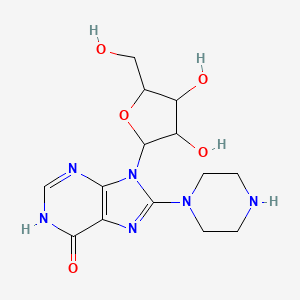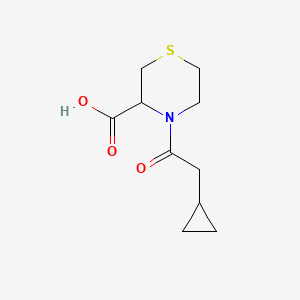
2beta,9alpha-Clovanediol; 2beta,9alpha-Dihydroxyclovane; Clovane-2beta,9alpha-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2beta,9alpha-Clovanediol can be achieved through various synthetic routes. One method involves the total synthesis of clovan-2,9-dione, which can be further reduced to obtain 2beta,9alpha-Clovanediol . The reaction conditions typically involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperature and pressure . Industrial production methods may involve the extraction of the compound from natural sources, such as gorgonian corals, followed by purification processes .
化学反应分析
2beta,9alpha-Clovanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2beta,9alpha-Clovanediol can lead to the formation of clovan-2,9-dione .
科学研究应用
2beta,9alpha-Clovanediol has several scientific research applications. In chemistry, it is used as a model compound for studying sesquiterpenoid synthesis and reactivity . In biology, it has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties . In medicine, research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases . Additionally, it has industrial applications in the production of fragrances and flavoring agents due to its unique chemical structure .
作用机制
The mechanism of action of 2beta,9alpha-Clovanediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 2beta and 9alpha positions play a crucial role in its reactivity and biological activity . These hydroxyl groups can form hydrogen bonds with target proteins, leading to changes in protein conformation and function . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate inflammatory pathways and inhibit the growth of certain microorganisms .
相似化合物的比较
2beta,9alpha-Clovanediol can be compared with other similar sesquiterpenoid compounds, such as 2beta-acetoxyclovan-9alpha-ol and 9alpha-acetoxyclovan-2beta-ol . These compounds share a similar tricyclic structure but differ in the functional groups attached to the clovane skeleton . The presence of acetoxy groups in these compounds can significantly alter their chemical reactivity and biological activity compared to 2beta,9alpha-Clovanediol . The unique combination of hydroxyl groups in 2beta,9alpha-Clovanediol makes it distinct and potentially more versatile in its applications .
属性
分子式 |
C15H26O2 |
|---|---|
分子量 |
238.37 g/mol |
IUPAC 名称 |
(1S,8R)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodecane-2,9-diol |
InChI |
InChI=1S/C15H26O2/c1-13(2)8-12(17)15-7-5-11(16)14(3,9-15)6-4-10(13)15/h10-12,16-17H,4-9H2,1-3H3/t10?,11?,12?,14-,15+/m1/s1 |
InChI 键 |
BWXJQHJHGMZLBT-ZFFQGIBWSA-N |
手性 SMILES |
C[C@@]12CCC3[C@@](C1)(CCC2O)C(CC3(C)C)O |
规范 SMILES |
CC1(CC(C23C1CCC(C2)(C(CC3)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline](/img/structure/B14781949.png)
![[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14781950.png)
![(7aR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14781974.png)

![Ethyl 5-fluoro-3-oxo-6-(3-(pyrazin-2-yl)pyrrolidin-1-yl)-3H-benzo[b]pyrido[3,2,1-kl]phenoxazine-2-carboxylate](/img/structure/B14781984.png)

![Tert-butyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate](/img/structure/B14781996.png)
![(13S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14782003.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14782005.png)
![3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14782012.png)


